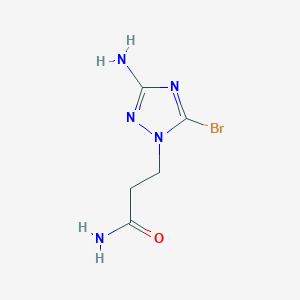

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide

Description

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide is a triazole-based compound featuring a bromine atom at the 5-position of the triazole ring and an amino group at the 3-position.

Properties

Molecular Formula |

C5H8BrN5O |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C5H8BrN5O/c6-4-9-5(8)10-11(4)2-1-3(7)12/h1-2H2,(H2,7,12)(H2,8,10) |

InChI Key |

HJTKTJFDLORDQC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN1C(=NC(=N1)N)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. Another pathway involves the preparation of N-arylsuccinimides and their reaction with aminoguanidine hydrochloride under microwave irradiation .

Chemical Reactions Analysis

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to form the corresponding amine.

Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of kinases by binding to the active site and preventing the phosphorylation of target proteins . This inhibition disrupts various signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related triazole derivatives:

Key Observations:

- Bromine vs. Nitro Substituents: The nitro group (e.g., in ’s compound) confers strong electron-withdrawing effects, enhancing antitrypanosomal activity. In contrast, the amino group in the target compound may favor hydrogen bonding and metabolic stability .

- Propanamide vs. Propanoic Acid: The amide group improves solubility and bioavailability compared to carboxylic acid derivatives like 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid .

- Aryl Substitutions : Analogues with 4-isopropylphenyl or 4-chlorophenyl groups () exhibit varied melting points and bioactivity, suggesting that hydrophobic substituents enhance membrane permeability .

Biological Activity

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide is a compound derived from the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₄H₈BrN₅O

- Molecular Weight : 202.04 g/mol

- CAS Number : 389122-08-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study focusing on triazole-based compounds showed that they can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and PC3 (prostate cancer) cells. The compound's mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Table 1: IC50 Values of Triazole Derivatives in Cancer Cell Lines

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : By interfering with DNA replication processes.

- Induction of Apoptosis : Promoting programmed cell death through various signaling pathways.

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle phases.

Case Studies

A significant case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer efficacy. Among these derivatives, the one containing the amino group exhibited enhanced activity against HepG2 and PC3 cells compared to other analogs.

Study Findings

In vitro assays indicated that the presence of bromine at the 5-position of the triazole ring significantly increased the compound's potency. The study reported that compounds with electron-withdrawing groups showed improved anti-proliferative activity due to better binding affinity to target enzymes involved in cancer progression.

Q & A

Q. Critical Parameters :

- Microwave irradiation enhances reaction efficiency by enabling uniform heating, reducing side reactions, and improving yields (e.g., 58% yield in analogous triazolylpropanamides) .

- Solvent choice (e.g., ethanol for recrystallization) and temperature control (reflux conditions) are crucial for purity and yield optimization .

Q. Table 1: Synthetic Method Comparison

| Parameter | Pathway 1 (Aliphatic Amines) | Pathway 2 (Aromatic Amines) |

|---|---|---|

| Starting Materials | Succinic anhydride, aminoguanidine HCl, amines | N-Arylsuccinimides, aminoguanidine HCl |

| Key Step | Nucleophilic ring opening | Direct cyclization |

| Yield Range | 50–65% | 45–60% |

| Limitations | Ineffective for aromatic amines | Requires pre-functionalized succinimides |

What spectroscopic and crystallographic techniques are recommended for characterizing this compound’s structure and tautomerism?

Q. Basic Research Focus

- NMR Spectroscopy : Use - and -NMR to resolve annular tautomerism in the 1,2,4-triazole ring. For example, proton signals near δ 5.24 ppm indicate triazole ring proton environments, while methyl groups resonate at δ 1.04–1.11 ppm in analogous structures .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and tautomeric forms. Monoclinic systems (e.g., space group ) with unit cell parameters (e.g., ) are common for triazole derivatives .

Q. Advanced Analysis :

- Tautomer Stability : Compare X-ray data with NMR results to identify dominant tautomers. For example, prototropic shifts in the triazole ring can alter hydrogen-bonding networks, affecting biological interactions .

How does the bromo-substituent influence the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

- Electronic Effects : The bromine atom increases electrophilicity at the triazole ring, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings) or metal coordination .

- Biological Targets : The bromo-triazole moiety may coordinate with metal ions in enzymes (e.g., zinc-dependent proteases) or engage in halogen bonding with protein residues, as seen in similar compounds .

Q. Table 2: Substituent Impact on Bioactivity

| Substituent | Observed Effect (Analogous Compounds) | Mechanism |

|---|---|---|

| Bromo | Enhanced enzyme inhibition (IC < 1 µM) | Halogen bonding with active sites |

| Amino | Improved solubility and hydrogen-bonding | Polar interactions with targets |

| Propanamide | Stabilizes binding via hydrophobic interactions | Fits into enzyme pockets |

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Variable Protocols : Differences in in vitro assay conditions (e.g., pH, solvent DMSO concentration) may alter compound solubility and stability. Standardize protocols using controls like hydroxylamine hydrochloride for amide bond stabilization .

- Structural Confirmation : Use X-ray crystallography to verify that discrepancies are not due to unintended tautomers or degradation products .

Case Study : In antiproliferative assays, triazolylpropanamides showed variability in IC values (2–10 µM). Post-hoc NMR analysis revealed tautomer-dependent binding modes, explaining the inconsistency .

What strategies are effective for designing analogues with improved solubility or target affinity?

Q. Advanced Research Focus

- Propanamide Modification : Introduce polar groups (e.g., methoxy or hydroxy) to the propanamide chain to enhance aqueous solubility. For example, N-(2-methoxybenzyl) analogues showed 2-fold higher solubility than parent compounds .

- Triazole Ring Functionalization : Replace bromine with electron-withdrawing groups (e.g., cyano) to modulate electronic properties and binding kinetics. Docking studies indicate such changes improve fit into hydrophobic enzyme pockets .

Q. Table 3: Analogue Design Guidelines

| Objective | Strategy | Example Modification |

|---|---|---|

| Improved Solubility | Add methoxy/polyethylene glycol (PEG) | N-(2-methoxybenzyl)propanamide |

| Enhanced Target Affinity | Introduce halogen or cyano groups | 5-Cyano-triazole derivative |

| Reduced Toxicity | Replace bromine with fluorine | 5-Fluoro-triazole analogue |

How can computational methods complement experimental studies of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., HDAC enzymes). For example, triazolylpropanamides docked into caspase-3 active sites show hydrogen bonds with Arg164 and His121 .

- DFT Calculations : Analyze tautomer stability and electronic properties. Studies on similar triazoles indicate the 1H-tautomer is 2–3 kcal/mol more stable than the 2H-form, influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.